molecular formula C18H19N7O B13369432 2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-5-yl]-N,N-dimethylacetamide

2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-5-yl]-N,N-dimethylacetamide

Cat. No.: B13369432
M. Wt: 349.4 g/mol
InChI Key: TWWMINVEGIQUAG-UHFFFAOYSA-N
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Description

2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-5-yl]-N,N-dimethylacetamide is a complex organic compound featuring a pyrazole ring, a triazine ring, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-5-yl]-N,N-dimethylacetamide typically involves multi-step reactions starting from readily available starting materials. One common approach involves the condensation of 3,5-dimethyl-1H-pyrazole with an appropriate indole derivative, followed by cyclization with a triazine precursor under controlled conditions . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and high yield.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-5-yl]-N,N-dimethylacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-5-yl]-N,N-dimethylacetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-5-yl]-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. For example, it has been shown to inhibit tubulin polymerization, which is crucial for cell division and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-5-yl]-N,N-dimethylacetamide apart is its unique combination of pyrazole, triazine, and indole moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H19N7O

Molecular Weight

349.4 g/mol

IUPAC Name

2-[3-(3,5-dimethylpyrazol-1-yl)-[1,2,4]triazino[5,6-b]indol-5-yl]-N,N-dimethylacetamide

InChI

InChI=1S/C18H19N7O/c1-11-9-12(2)25(22-11)18-19-17-16(20-21-18)13-7-5-6-8-14(13)24(17)10-15(26)23(3)4/h5-9H,10H2,1-4H3

InChI Key

TWWMINVEGIQUAG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(C4=CC=CC=C4N3CC(=O)N(C)C)N=N2)C

Origin of Product

United States

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